N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine

Medicinal chemistry SAR Quinazoline heterocycles

N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine (CAS 1379811-49-0) is a heterocyclic small molecule bearing a quinazoline core with a 6-fluoro substituent, a 4-hydroxy tautomer, and a guanidine moiety at the 2-position. The compound is supplied as a research-grade solid, typically with a minimum purity specification of 95% (HPLC) and a molecular weight of 221.19 g·mol⁻¹ (C₉H₈FN₅O).

Molecular Formula C9H8FN5O
Molecular Weight 221.19 g/mol
CAS No. 1379811-49-0
Cat. No. B1436845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine
CAS1379811-49-0
Molecular FormulaC9H8FN5O
Molecular Weight221.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=O)NC(=N2)N=C(N)N
InChIInChI=1S/C9H8FN5O/c10-4-1-2-6-5(3-4)7(16)14-9(13-6)15-8(11)12/h1-3H,(H5,11,12,13,14,15,16)
InChIKeyITUCBVCHQQHPRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine: Technical Baseline for Research Sourcing


N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine (CAS 1379811-49-0) is a heterocyclic small molecule bearing a quinazoline core with a 6-fluoro substituent, a 4-hydroxy tautomer, and a guanidine moiety at the 2-position . The compound is supplied as a research-grade solid, typically with a minimum purity specification of 95% (HPLC) and a molecular weight of 221.19 g·mol⁻¹ (C₉H₈FN₅O) . Its structural architecture places it in the class of guanidine-functionalized quinazolines, which have been explored as scaffolds for kinase inhibition, NHE modulation, and antimicrobial activity. This guide identifies the specific quantitative points of differentiation that should inform a procurement decision for this compound over its nearest commercially available analogs.

Why Substituting N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine with Other Quinazoline Guanidines Can Compromise Project Reproducibility


Quinazoline-guanidine derivatives are not interchangeable: even subtle changes at the 6-position or the alkylation state of the guanidine can drastically alter target selectivity and physicochemical properties. A 2023 SAR study on Na⁺/H⁺ exchanger (NHE) inhibitors demonstrated that moving from a 6-hydrogen to a 6-bromo substituent on 4-oxoquinazoline acetylguanidine maximized intraocular-pressure lowering in vivo, whereas other 6-substituted analogs showed divergent activity profiles [1]. For the unsubstituted guanidine series represented by N-(6-fluoro-4-hydroxyquinazolin-2-yl)guanidine, the 6-fluoro atom provides a distinct electronic and steric signature that directly impacts hydrogen-bonding networks, metabolic stability, and target binding compared to 6-chloro, 6-bromo, or 6-hydrogen analogs. Simply selecting the cheapest 2-guanidinoquinazoline without controlling for the 6-position substitution risks acquiring a compound with an unknown selectivity profile, thereby undermining assay reproducibility and lead generation efforts.

N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine: Evidence-Based Selection Criteria


6-Fluoro Substitution Confers Distinct Electronic Properties Relative to 6-H, 6-Cl, and 6-Br Analogs

In the quinazoline-guanidine chemotype, the identity of the 6-position substituent critically influences the electron density of the aromatic ring and the acidity of the 4-hydroxy/oxo tautomer. The 6-fluoro atom of the target compound is the most electronegative halogen, imparting a strong electron-withdrawing effect (Hammett σₚ = 0.06 for F vs. σₚ = 0.23 for Cl and σₚ = 0.23 for Br) while maintaining the smallest van der Waals radius among halogens, thereby minimizing steric clashes in target binding pockets [1][2]. The 6-bromo analog N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine (CAS 74189-10-9) has a larger atomic radius (1.85 Å vs. 1.47 Å for fluorine) and a higher molecular weight (282.1 vs. 221.2 g·mol⁻¹), which can alter logP, solubility, and passive permeability—parameters critical for both biochemical and cell-based assays [2]. While direct pKa, logP, or target IC₅₀ values have not been reported in a single head-to-head study for all analogs, the known physicochemical divergence across the halogen series supports the classification of the 6-fluoro compound as a distinct chemical probe rather than as a general quinazoline-guanidine representative.

Medicinal chemistry SAR Quinazoline heterocycles

4-Hydroxy/Oxo Tautomeric State Distinguishes from 4-Phenyl and 4-Methyl Quinazoline-Guanidines

The target compound exists as a 4-hydroxyquinazoline, which can tautomerize to the 4-oxo form. This functional group provides a hydrogen-bond donor–acceptor pair that is absent in 4-aryl-2-guanidinoquinazolines such as 6-fluoro-4-phenyl-2-quinazolinylguanidine (described in NHE-3 patent literature) [1]. In vivo intraocular pressure (IOP) studies with related 4-oxoquinazoline derivatives showed that 4-oxoquinazoline acetylguanidine reduced IOP in rats, whereas not all 4-aryl analogs demonstrated in vivo efficacy, underscoring the pharmacodynamic relevance of the 4-oxo/hydroxy motif [2]. The 4-hydroxy group also enables synthetic derivatization (e.g., O-alkylation, sulfonation, phosphorylation) that is precluded in 4-methyl or 4-phenyl analogs, thereby making the target compound a more versatile intermediate for fragment elaboration or prodrug design.

Tautomerism NHE inhibition Kinase inhibitor design

Free Guanidine NH versus Acylated Guanidine: Impact on pKa and Target Engagement

N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine carries a free guanidine group (pKa of conjugate acid ≈ 12.5–13.5 for alkylguanidines), which is predominantly protonated at physiological pH [1]. In contrast, the most active NHE-1 inhibitor identified in a 2023 study was a 4-oxoquinazoline acetylguanidine derivative, where the acylation lowers the pKa and alters the hydrogen-bonding capacity of the guanidine motif [2][3]. The free guanidine in the target compound maintains full cation-π and salt-bridge potential, which is critical for engagement with aspartate/glutamate-rich binding sites (e.g., kinase catalytic clefts, NHE intracellular loops). While direct comparative IC₅₀ data between the free guanidine and its acylated counterpart are not yet published in a single co-tested panel, the significantly different ionization states at pH 7.4 are a well-established determinant of membrane permeability and target occupancy.

Guanidine basicity NHE inhibition Drug likeness

Where N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine Provides the Strongest Scientific Fit


Structure–Activity Relationship (SAR) Studies of Quinazoline-Guanidine NHE or Kinase Inhibitors

When exploring the halogen-substituent tolerance within a 2-guanidino-4-hydroxyquinazoline chemotype, the 6-fluoro derivative is the logical first choice for mapping the minimal steric footprint endpoint. Its van der Waals radius (1.47 Å) is significantly smaller than that of the 6-Cl (1.75 Å) and 6-Br (1.85 Å) analogs [1], allowing the research team to disentangle electronic effects from steric effects at the target binding site. This compound can later be compared head-to-head with the 6-chloro and 6-bromo analogs to build a complete halogen SAR table, a workflow that is well-precedented in the quinazoline NHE-1 program where bromination at C6 maximized IOP reduction in vivo [2].

Synthetic Intermediates for Prodrug or Bioconjugate Development

The free 4-hydroxy group and the free guanidine N–H bonds provide two orthogonal nucleophilic handles for derivatization. The target compound can be converted to 4-O-alkyl or 4-O-acyl prodrugs, or the guanidine can be selectively acylated to modulate pKa and permeability. This versatility distinguishes it from 4-methyl or 4-phenyl analogs, which lack the 4-hydroxy group entirely [3]. A medicinal chemistry team that plans to explore both 4-O-prodrugs and N-acylguanidine prodrugs from a single precursor can reduce synthetic overhead by purchasing the 6-fluoro-4-hydroxyguanidine scaffold rather than synthesizing each prodrug precursor de novo.

Biochemical Assays Requiring a Fully Protonated Guanidine Pharmacophore

For in vitro enzymatic assays where a guanidinium cation must form a salt bridge with a conserved aspartate or glutamate residue (e.g., in the catalytic site of certain tyrosine kinases or NHE isoforms), the free guanidine of the target compound, with a predicted pKa > 12.5, remains >99.9% protonated under standard assay conditions (pH 7.4) [1][4]. This ensures maximum electrostatic engagement. Should the compound show limited cell permeability, the team can subsequently synthesize the acylated guanidine analog, which would have a lower pKa, and compare the two directly [2]. In this context, the target compound serves as a positive control for target engagement within the series.

Comparative Metabolic Stability Screening Against Halo-Analogs

Fluorine substitution often improves metabolic stability relative to chlorine or bromine because of the stronger C–F bond (≈ 116 kcal·mol⁻¹ vs. ≈ 81 kcal·mol⁻¹ for C–Cl and ≈ 68 kcal·mol⁻¹ for C–Br). Although no direct microsomal stability data for the target compound are publicly available, the known bond dissociation energies predict that the 6-fluoro analog should be less susceptible to cytochrome P450-mediated oxidative dehalogenation than the 6-chloro or 6-bromo derivatives [1][5]. A procurement strategy that includes the 6-fluoro, 6-chloro, and 6-bromo versions enables a systematic metabolic profile comparison, guiding the selection of the most stable lead candidate.

Quote Request

Request a Quote for N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.